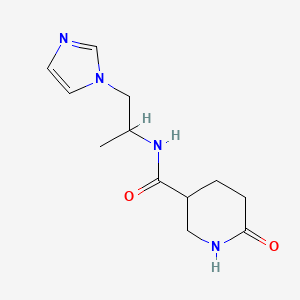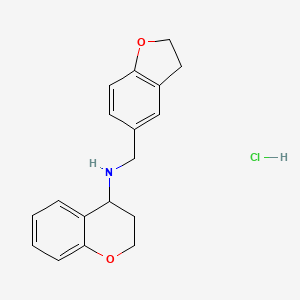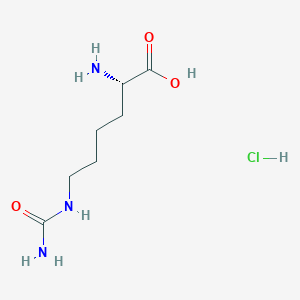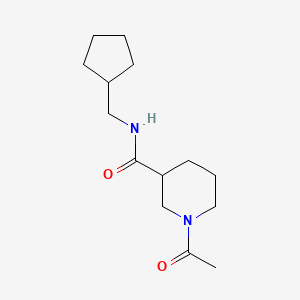
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, also known as GSK2330672, is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR plays an important role in the innate immune response, and its dysregulation has been implicated in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. In
Wirkmechanismus
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide inhibits the activity of PKR by binding to its kinase domain and preventing its autophosphorylation. This, in turn, blocks downstream signaling pathways involved in the innate immune response, including the interferon pathway.
Biochemical and Physiological Effects:
In addition to its effects on viral replication and tumor growth, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide is its specificity for PKR, which allows for targeted inhibition of this enzyme without affecting other kinases. However, its potency and selectivity may vary depending on the cell type and experimental conditions used. Additionally, its stability and solubility may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide. One area of interest is in the development of combination therapies for viral infections and cancer, in which N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide could be used in conjunction with other drugs to enhance their efficacy. Another area of research is in the development of more potent and selective PKR inhibitors, which could have broader therapeutic applications. Finally, further investigation is needed to fully elucidate the biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, particularly in the context of neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 1-(2-bromoethyl)-1H-imidazole with 2-(1-piperidinyl)acetic acid to form the intermediate N-(1-imidazol-1-ylpropan-2-yl)-2-(1-piperidinyl)acetic acid. This intermediate is then converted to the final product, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, through a series of reactions involving acid chlorides and amines.
Wissenschaftliche Forschungsanwendungen
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One area of research has been in the treatment of viral infections, particularly those caused by RNA viruses such as hepatitis C virus and Zika virus. PKR plays an important role in the host response to viral infection, and N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to inhibit PKR activity and reduce viral replication in vitro.
Another area of research has been in the treatment of cancer. PKR is known to be upregulated in many types of cancer, and its activation can lead to tumor cell death. N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(7-16-5-4-13-8-16)15-12(18)10-2-3-11(17)14-6-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYIOPAKPJIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)



![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)



![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
